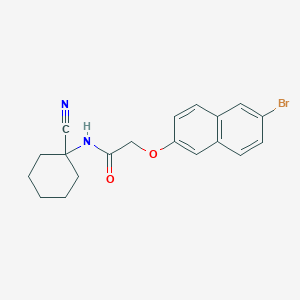

2-((6-Bromonaphthalen-2-yl)oxy)-N-(1-cyanocyclohexyl)acetamide

Description

2-((6-Bromonaphthalen-2-yl)oxy)-N-(1-cyanocyclohexyl)acetamide is a synthetic acetamide derivative characterized by a brominated naphthalene moiety and a cyanocyclohexyl substituent. Its molecular formula is C₁₉H₁₇BrN₂O₂, with a molecular weight of 393.26 g/mol (calculated from and structural analysis). The bromine atom at the 6-position of the naphthalene ring and the nitrile group on the cyclohexyl backbone distinguish it structurally from related compounds.

Properties

Molecular Formula |

C19H19BrN2O2 |

|---|---|

Molecular Weight |

387.3 g/mol |

IUPAC Name |

2-(6-bromonaphthalen-2-yl)oxy-N-(1-cyanocyclohexyl)acetamide |

InChI |

InChI=1S/C19H19BrN2O2/c20-16-6-4-15-11-17(7-5-14(15)10-16)24-12-18(23)22-19(13-21)8-2-1-3-9-19/h4-7,10-11H,1-3,8-9,12H2,(H,22,23) |

InChI Key |

DTRRGAQFBVVRRI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)COC2=CC3=C(C=C2)C=C(C=C3)Br |

Origin of Product |

United States |

Biological Activity

2-((6-Bromonaphthalen-2-yl)oxy)-N-(1-cyanocyclohexyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a bromonaphthalene moiety, which is linked via an ether bond to a cyanocyclohexyl acetamide group. Its molecular formula is , with a molecular weight of approximately 387.27 g/mol .

The biological activity of 2-((6-Bromonaphthalen-2-yl)oxy)-N-(1-cyanocyclohexyl)acetamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromonaphthalene component enhances hydrophobic interactions, facilitating binding to target sites, while the nitrile group can form hydrogen bonds, influencing the biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Antitumor Activity : Studies have shown that derivatives of bromonaphthalene compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

- Neuroprotective Properties : There is evidence suggesting that compounds with similar structures may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Neuroprotective | Protects neurons from oxidative stress |

Case Studies

- Antitumor Study : A study conducted on various cancer cell lines demonstrated that 2-((6-Bromonaphthalen-2-yl)oxy)-N-(1-cyanocyclohexyl)acetamide significantly inhibited cell proliferation and induced apoptosis, particularly in breast cancer cells. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

- Anti-inflammatory Research : In a model of acute inflammation, the compound was shown to decrease levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent. This study highlights its therapeutic promise in treating conditions like rheumatoid arthritis.

- Neuroprotection : In vitro studies indicated that this compound could prevent neuronal cell death induced by oxidative stressors. It was effective in reducing reactive oxygen species (ROS) levels and enhancing cell viability in neuronal cultures exposed to neurotoxic agents.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Bromine Position: The target compound’s 6-bromonaphthalenyloxy group contrasts with the 3-bromo substitution in VU0455655 ().

- Cyanocyclohexyl vs. Pyridinyl: The 1-cyanocyclohexyl group (target compound) replaces the pyridin-3-yl group in VU0455653 and VU0455653. The nitrile’s strong dipole could improve hydrophobic interactions compared to pyridine’s hydrogen-bonding capability, altering solubility and membrane permeability .

Pharmacological Implications

- Anti-inflammatory Potential: highlights substituted phenoxy acetamides (e.g., bicycloheptane derivatives) with anti-inflammatory and analgesic activities.

- Electron-Withdrawing Effects : The bromine atom’s electron-withdrawing nature may enhance binding affinity to enzymes like cyclooxygenase (COX) or kinases, as seen in brominated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.